Enzymatic MAT2A Inhibition Potency of Mat2A-IN-17 Versus Historical Controls
In a biochemical MAT2A enzymatic assay, Mat2A‑IN‑17 inhibited the enzyme with an IC50 value reported as < 100 nM [1]. While this potency is lower than the 14 nM IC50 of the clinical‑stage inhibitor AG‑270 measured in comparable biochemical formats [2], it places Mat2A‑IN‑17 within the sub‑micromolar potency range required for chemical probe utility in MAT2A‑dependent cellular models. Notably, the patent‑origin compound PF‑9366 exhibits a substantially weaker MAT2A IC50 of 420 nM , indicating that Mat2A‑IN‑17’s potency, although not best‑in‑class, is sufficient for target engagement studies.
| Evidence Dimension | Enzymatic MAT2A inhibition potency (IC50) |
|---|---|
| Target Compound Data | < 100 nM |
| Comparator Or Baseline | AG-270: 14 nM [2]; PF-9366: 420 nM |
| Quantified Difference | Mat2A-IN-17 is ~7‑fold less potent than AG-270 and ≥4‑fold more potent than PF‑9366 |
| Conditions | Biochemical MAT2A enzymatic assay (exact enzyme concentration and substrate conditions not fully detailed in vendor documentation) |
Why This Matters
This establishes a minimum potency threshold for Mat2A‑IN‑17 that supports its use as an alternative MAT2A probe when chemical diversity is required, though AG‑270 remains the more potent reference compound for studies demanding maximal target engagement.
- [1] TargetMol. MAT2A-IN-17 Product Page. Catalog No. T204783. Accessed April 2026. https://www.targetmol.cn/compound/mat2a-in-17 View Source
- [2] MedChemExpress. AG-270 Product Page. Catalog No. HY-135785. Accessed April 2026. https://www.medchemexpress.eu/search.html?q=MAT&ft=&fa=&fp= View Source
